6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
6-amino-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-4-8(12)11-7-5(13-4)2-3-6(9)10-7/h2-4H,1H3,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVXJECEIQWBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The amino group in the compound can participate in substitution reactions with various reagents, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Protein Kinase Inhibitors
6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one serves as a crucial intermediate in the synthesis of protein kinase inhibitors. These inhibitors are vital in regulating various cellular processes and have implications in cancer therapy and other diseases characterized by aberrant kinase activity. Notably, it is a key precursor for Fostamatinib, a medication approved for treating chronic immune thrombocytopenia (ITP) by targeting spleen tyrosine kinase (SYK) .
2. Antibacterial Agents
Recent studies indicate that compounds derived from the oxazine structure exhibit broad-spectrum antibacterial properties. For instance, derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria by inhibiting key bacterial enzymes such as gyrase and topoisomerase IV . This suggests potential applications in developing new antibiotics to combat antimicrobial resistance.
Case Studies and Research Findings
Case Study 1: Fostamatinib Development
Fostamatinib (Tavalisse) is a notable application of this compound. Approved by the U.S. FDA in 2018, it is indicated for chronic ITP. Clinical trials demonstrated its ability to increase platelet counts in patients by inhibiting SYK, thus providing a new therapeutic avenue for managing this condition .
| Study | Findings |
|---|---|
| Phase II Trial | Showed significant improvement in platelet counts among ITP patients treated with Fostamatinib. |
| Safety Profile | Generally well-tolerated with manageable side effects compared to traditional therapies. |
Case Study 2: Antimicrobial Research
Research has demonstrated that derivatives of this compound possess potent inhibitory activity against bacterial gyrase and topoisomerase IV. A study reported minimum inhibitory concentrations (MICs) ranging from 80–160 µg/ml against various pathogens, highlighting their potential as broad-spectrum antibacterial agents .
| Compound | MIC (µg/ml) | Target Enzyme IC50 (nM) |
|---|---|---|
| Compound A | 80–160 | Gyrase: 13.2–27 |
| Compound B | <40 | Gyrase: 106–110 |
Mechanism of Action
The mechanism of action of 6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[3,2-b][1,4]oxazin-3(4H)-one scaffold is structurally versatile, with modifications at positions 2, 4, and 6 significantly altering physicochemical and pharmacological properties. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Pyrido-Oxazine Derivatives
Key Observations:
Substituent Effects on Bioactivity: Amino Group (6-NH₂): Improves solubility and hydrogen-bonding capacity, critical for target engagement. Analogous benzo-oxazinones with amino groups show IC₅₀ values as low as 0.69 μM in mycobacterial inhibition . Nitro Group (6-NO₂): Acts as a precursor for amino derivatives but reduces solubility. Used in intermediates for further functionalization . Bromine (6-Br): Enhances electrophilicity, enabling Suzuki-Miyaura couplings for structural diversification .
Position-Specific Modifications :
- Position 2 (Methyl vs. Dimethyl) : The 2-methyl group in the target compound balances steric effects and metabolic stability. Dimethyl analogs (e.g., 2,2-dimethyl) show stronger BRD4 binding due to increased hydrophobicity but may reduce solubility .
- Position 4 (Benzyl vs. Alkyl) : 4-Substituted derivatives (e.g., 4-nitrobenzyl) exhibit potent NF-κB inhibition, suggesting this position is critical for modulating transcriptional activity in cancer cells .
Synthetic Accessibility: Derivatives are commonly synthesized via alkylation of the oxazine core using alkyl halides and catalysts like combustion-derived bismuth oxide (yields >90%) . Bromo and nitro variants are intermediates for further functionalization, as seen in palladium-catalyzed reductions (e.g., nitro to amino conversion) .
Pharmacological Potential: Pyrido-oxazines with electron-withdrawing groups (e.g., nitro, bromo) are often intermediates, while amino and alkyl-substituted variants show direct therapeutic relevance. For example, 4-(4-nitrobenzyl) derivatives inhibit NF-κB in hepatocellular carcinoma (HCC) cells, suppressing proliferation and p65 phosphorylation .
Notes
- Structural Uniqueness: The 6-amino-2-methyl substitution differentiates the target compound from analogs like 6-nitro or 6-bromo derivatives, offering a balance of solubility and target affinity.
- Synthetic Challenges: Introducing the amino group at position 6 may require selective reduction of nitro precursors, necessitating controlled reaction conditions to avoid over-reduction .
Biological Activity
6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a compound of significant interest in medicinal chemistry due to its potential applications as an intermediate in the synthesis of protein kinase inhibitors and other therapeutic agents. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 337463-77-1
- Molecular Formula : C8H9N3O2
- Molecular Weight : 179.18 g/mol
The biological activity of this compound is primarily linked to its role as a precursor in the development of protein kinase inhibitors. Protein kinases are crucial in various signaling pathways that regulate cell growth and proliferation. Inhibiting these enzymes can lead to therapeutic effects in conditions such as cancer and autoimmune diseases.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrido[3,2-B][1,4]oxazin compounds exhibit broad-spectrum antimicrobial properties. For instance:
- Bacterial Inhibition : Compounds derived from this class have shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for specific strains were reported as low as 0.01 µg/mL for Staphylococcus aureus and 0.06 µg/mL for Enterococcus faecalis .
Case Studies
- Fostamatinib : This compound is a notable example where this compound serves as an intermediate. Fostamatinib is FDA-approved for treating chronic immune thrombocytopenia (ITP) and works by inhibiting spleen tyrosine kinase (SYK), which plays a significant role in immune response regulation .
- Antibacterial Development : A recent study highlighted the development of a novel antibacterial agent based on modifications to the oxazolidinone structure derived from pyrido[3,2-B][1,4]oxazin compounds. This compound demonstrated selective inhibition against bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Cytotoxicity : Initial assessments indicate moderate cytotoxic effects on certain cancer cell lines, suggesting potential use in oncology.
- Selectivity : Modifications to the molecular structure have been shown to enhance selectivity towards target kinases while reducing off-target effects .
Data Table: Biological Activity Summary
Q & A
Q. What therapeutic targets beyond NF-κB are plausible for this compound?
- Methodological Answer : Pyrido-oxazinones are known to interact with serotonin receptors, potassium channels, and phosphoinositide 3-kinases (PI3Kγ) . Screen against these targets using radioligand binding assays or patch-clamp electrophysiology. Prioritize targets with clinical relevance to CNS disorders or cardiovascular diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
